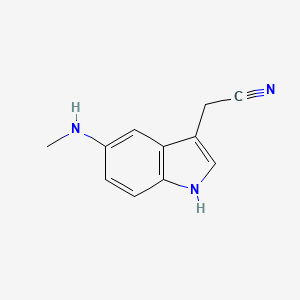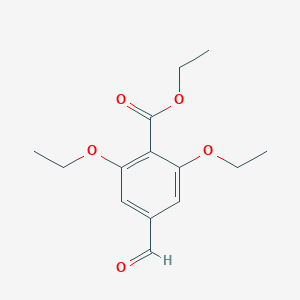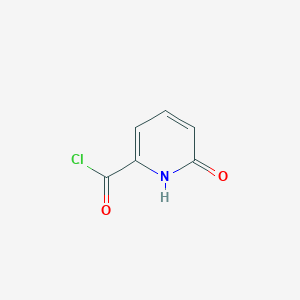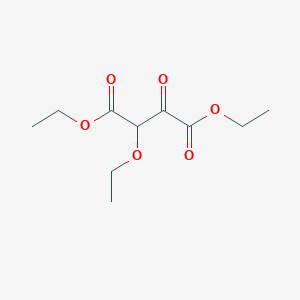
2-ethoxy-3-oxo-succinic acid diethyl ester
Vue d'ensemble
Description
2-ethoxy-3-oxo-succinic acid diethyl ester is an organic compound with the molecular formula C10H16O6. . This compound is a diester derivative of succinic acid and is characterized by the presence of ethoxy and oxo functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-ethoxy-3-oxo-succinic acid diethyl ester can be synthesized through the Claisen condensation of ethyl cyanacetate with diethyl oxalate using sodium ethanolate in ethanol at room temperature . The reaction involves the formation of a carbon-carbon bond between the ethyl cyanacetate and diethyl oxalate, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for diethyl 2-ethoxy-3-oxosuccinate are not widely documented, the general approach involves large-scale Claisen condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-ethoxy-3-oxo-succinic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of diethyl 2-ethoxy-3-carboxysuccinate.
Reduction: Formation of diethyl 2-ethoxy-3-hydroxysuccinate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-ethoxy-3-oxo-succinic acid diethyl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of diethyl 2-ethoxy-3-oxosuccinate involves its reactivity towards nucleophiles and electrophiles. The presence of the oxo group makes it susceptible to nucleophilic attack, while the ethoxy group can undergo substitution reactions. These interactions are crucial in its role as a building block in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 2-methyl-3-oxosuccinate: Similar in structure but with a methyl group instead of an ethoxy group.
Diethyl 2-cyano-3-oxosuccinate: Contains a cyano group instead of an ethoxy group.
Uniqueness
2-ethoxy-3-oxo-succinic acid diethyl ester is unique due to the presence of the ethoxy group, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of various organic compounds and enhances its versatility in chemical research .
Propriétés
Formule moléculaire |
C10H16O6 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
diethyl 2-ethoxy-3-oxobutanedioate |
InChI |
InChI=1S/C10H16O6/c1-4-14-8(10(13)16-6-3)7(11)9(12)15-5-2/h8H,4-6H2,1-3H3 |
Clé InChI |
DSPWQLKSFCMYDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=O)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]aniline](/img/structure/B8588191.png)
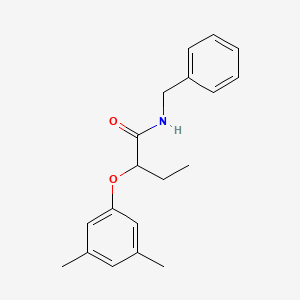
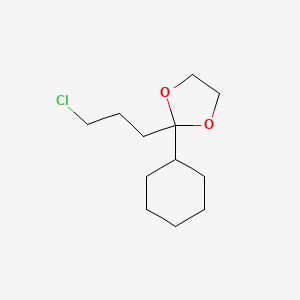
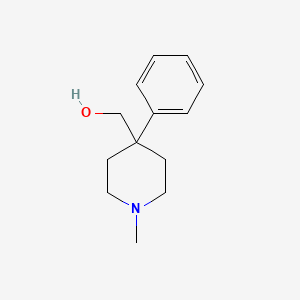
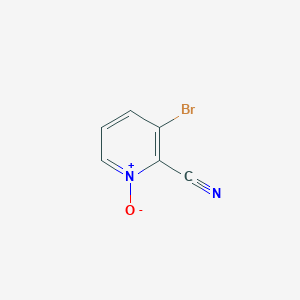
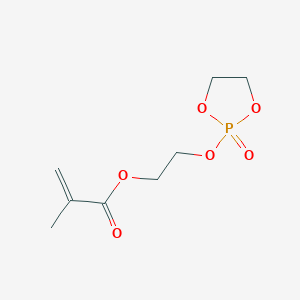
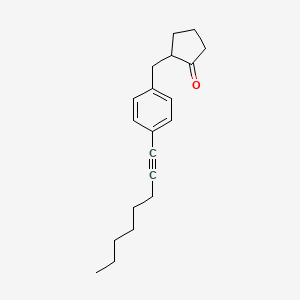
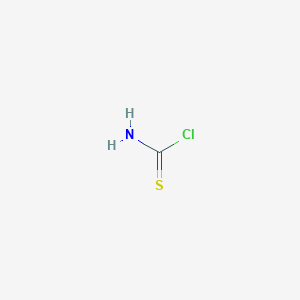


![2,6-Dichloro-N-[(5-phenylpyridin-2-yl)carbamoyl]benzamide](/img/structure/B8588261.png)
